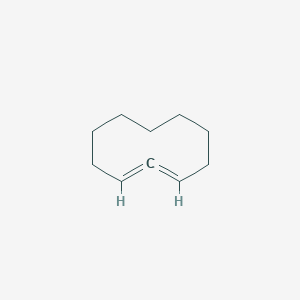

1,2-Cyclodecadiene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4415-98-9 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

InChI |

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1,5H,2,4,6-10H2 |

InChI 键 |

PNJVOFCTSPGBRA-UHFFFAOYSA-N |

规范 SMILES |

C1CCCC=C=CCCC1 |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Cyclodecadiene Frameworks

Historical Developments in 1,2-Cyclodecadiene Synthesis

The study of cyclic allenes has a rich history, with early efforts often focusing on generating these strained intermediates and understanding their unique properties. The synthesis of this compound itself was reported by Blomquist in 1953, marking a significant step in the field of cyclic allene (B1206475) chemistry. ualberta.ca

Early Methodologies for Endocyclic Allene Construction

Early approaches to constructing endocyclic allenes, including this compound, often involved elimination reactions from suitable precursors. These methods typically aimed to induce the formation of the allene functionality within a pre-formed ring structure. For instance, the treatment of vinyl halides with strong bases, such as sodium amide in liquid ammonia, was an early strategy for generating cyclic allenes. ualberta.ca While such methods could yield the desired allenes, they often suffered from low yields, the formation of side products like cyclic alkynes, and limited control over regioselectivity and stereoselectivity due to the highly reactive intermediates involved. ualberta.ca

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and controlled methods for the preparation of this compound and its derivatives, often leveraging transition metal catalysis and advanced reaction design to overcome the limitations of historical approaches.

Generation via Elimination Reactions

Elimination reactions remain a foundational strategy for alkene synthesis, and their principles have been adapted for the generation of allenes. These reactions typically involve the removal of two atoms or groups from adjacent carbon atoms, leading to the formation of a new π-bond. For allene formation, this often means a 1,2-elimination (β-elimination) where a small molecule is lost, resulting in the cumulative double bonds. ucalgary.ca

A notable example for this compound involves the regiospecific dehydrobromination of cis-3-bromocyclodecene. This method provides a convenient route to this compound, demonstrating the continued relevance of elimination reactions in the synthesis of this compound. thieme-connect.com The success of such elimination reactions often depends on the choice of base, solvent, and the specific leaving group to achieve the desired regioselectivity and to minimize competing reactions like E1 or E1cb pathways. ucalgary.caiitk.ac.in

Palladium-Catalyzed Approaches to Endocyclic Allenes

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including endocyclic allenes. These approaches often offer improved control over selectivity and broader substrate scope compared to traditional methods.

One significant palladium-catalyzed strategy involves reactions of 2-bromo-3-exo-methylenecycloalkenes with stabilized nucleophiles. This method has been shown to yield endocyclic allenes in excellent yields, particularly when carbocycles are nine-membered or larger, which includes the 10-membered this compound. nih.gov For example, this approach was successful in isolating this compound in high yields. nih.gov

More advanced palladium-catalyzed methods include asymmetric annulation reactions followed by Cope rearrangement, providing a facile route to chiral 9-membered endocyclic allenes with high efficiency and enantioselectivity. Although specifically mentioning 9-membered rings, this relay strategy highlights the potential for similar approaches to 10-membered systems like this compound, especially for the synthesis of chiral derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net These methods leverage the ability of palladium to facilitate complex bond-forming events and stereochemical control, often involving intermediates like allenylcopper species. researchgate.net

Another palladium-catalyzed approach involves SN2′-cyclization of ambivalent (bromoalkadienyl)malonates, which has been utilized for the preparation of medium- to large-membered endocyclic allenes. acs.org

Advanced Approaches to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires more sophisticated strategies to introduce specific functional groups while maintaining the integrity of the allene system. These advanced approaches may involve complex reaction cascades or highly selective catalytic systems.

For instance, the construction of allene-containing 3-benzazecines, which are 10-membered heterocyclic compounds incorporating an endocyclic allene fragment, has been achieved through reactions of isoquinolines with terminal activated alkynes. This method demonstrates the feasibility of synthesizing substituted 10-membered rings with endocyclic allenes, yielding products in good to excellent yields (e.g., 80–91%). mdpi.com

The development of methods for accessing chiral endocyclic allenes is also a significant area of advanced research, as axial chirality is a key feature of allenes. Efforts are focused on discovering new asymmetric catalysts for the enantioselective synthesis of axially chiral allenes, which can serve as valuable building blocks in downstream asymmetric methodologies. acs.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic methodologies for this compound and its derivatives vary significantly depending on the approach.

Contemporary palladium-catalyzed approaches generally offer superior efficiency and selectivity . The palladium-catalyzed reactions of 2-bromo-3-exo-methylenecycloalkenes, for instance, have been reported to yield endocyclic allenes in "excellent yields" for nine-membered or larger carbocycles, including this compound. nih.gov This indicates high efficiency. Moreover, the ability to use chiral palladium catalysts to obtain axially chiral endocyclic allenes with good enantiomeric excess (e.g., 65% ee) highlights the improved stereoselectivity of these methods. nih.gov

The relay strategy merging palladium-catalyzed asymmetric annulation with enyne-Cope rearrangement for chiral endocyclic allenes also demonstrates high efficiency and enantioselectivity, providing a facile route to chiral 9-membered endocyclic allenes. nih.govresearchgate.netresearchgate.net While specific yield data for this compound using this exact method might require further investigation, the general trend for similar systems is high efficiency.

Advanced approaches for substituted derivatives, such as the synthesis of 3-benzazecines with allene fragments, show good to excellent yields (e.g., 80–91%), indicating high efficiency for complex scaffold construction. mdpi.com The development of asymmetric catalytic methods is crucial for controlling the axial chirality inherent to allenes, a challenge that modern catalysis is actively addressing. acs.org

| Synthetic Method Category | Typical Efficiency | Selectivity Features | Key Advantages | Key Limitations |

| Early Elimination Reactions | Moderate to Low Yields | Limited Regio/Stereoselectivity | Simplicity of reagents | Harsh conditions, side products |

| Pd-Catalyzed Approaches | Excellent Yields | High Regio/Stereoselectivity (e.g., 65% ee for chiral allenes) | Mild conditions, broad scope, chiral access | Catalyst cost, ligand design complexity |

| Advanced Approaches for Substituted Derivatives | Good to Excellent Yields (e.g., 80-91%) | High Regio/Stereoselectivity | Access to complex, functionalized structures | Specific substrate requirements, multi-step |

Reactivity and Mechanistic Investigations of 1,2 Cyclodecadiene

Strain-Driven Reactivity in 1,2-Cyclodecadiene

The reactivity of cyclic allenes is profoundly influenced by ring strain, which arises from the deviation of bond angles from their ideal geometries. In smaller rings, the enforced bending of the normally linear allene (B1206475) functional group leads to a significant increase in potential energy, making these molecules highly reactive intermediates.

Influence of Ring Strain on Reactivity Profiles

Unlike smaller cyclic allenes such as 1,2-cyclohexadiene, which possess substantial ring strain due to the deformation of the sp-hybridized central carbon's preferred 180° bond angle, this compound represents a case where the ring is large enough to accommodate the allene moiety with minimal strain. Theoretical calculations and thermochemical data for the homologous series of cyclic allenes show a dramatic decrease in strain energy as the ring size increases. For instance, the strain energy for 1,2-cyclohexadiene is estimated to be around 32 kcal/mol, while for the larger 1,2-cyclononadiene (B72335), it drops to approximately 2 kcal/mol. By extrapolation, this compound is considered to be virtually strain-free.

This lack of significant ring strain means that the concept of "strain-driven" reactivity is less applicable to this compound compared to its smaller counterparts. While smaller, highly strained allenes undergo rapid reactions to relieve this stored energy, the reactions of this compound are governed more by the intrinsic reactivity of the allene functional group itself rather than a powerful thermodynamic driving force from strain release. Consequently, it is a more stable and isolable compound than smaller cyclic allenes, which often exist only as transient intermediates.

| Cyclic Allene | Estimated Strain Energy (kcal/mol) |

|---|---|

| 1,2-Cyclohexadiene | ~32 |

| 1,2-Cycloheptadiene | ~14 |

| 1,2-Cyclooctadiene | ~5 |

| 1,2-Cyclononadiene | ~2 |

| This compound | ~0-2 (estimated) |

Nucleophilic Trapping Reactions

The central carbon of the allene group is sp-hybridized and electrophilic in character, making it susceptible to attack by nucleophiles. In strained cyclic allenes, this reaction is particularly facile as it helps to alleviate ring strain. Although this compound lacks significant strain, it still undergoes nucleophilic addition, driven by the electrophilicity of the central allene carbon.

The reaction mechanism involves the attack of a nucleophile on the central carbon of the allene, which leads to the formation of a vinyl anion intermediate. This intermediate is then typically protonated by a solvent or during workup to yield the final product. A variety of nucleophiles can be employed in these trapping reactions. For instance, organometallic reagents, amines, and thiols can add to the allene system. The regioselectivity of the subsequent protonation step determines the final structure of the product.

Addition Reactions with Hydrogen Halides

The reaction of allenes with hydrogen halides (HX) is a classic example of electrophilic addition. The π-bonds of the allene act as a nucleophile, attacking the proton of the hydrogen halide. In the case of this compound, this initial protonation can occur at either the central carbon or one of the terminal carbons of the allene system.

Protonation at the central carbon leads to the formation of a stable allylic carbocation. Subsequent attack by the halide ion (X⁻) can then occur at either end of the allylic system (C1 or C3), leading to a mixture of 1,2- and 1,4-addition products (in the context of the three-carbon allylic system). Alternatively, protonation at a terminal carbon would lead to a less stable vinyl carbocation. Therefore, the pathway involving the allylic carbocation is generally favored. The distribution of the final products is dependent on reaction conditions such as temperature and solvent, which can favor either kinetic or thermodynamic control.

Pericyclic Reaction Pathways of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Allenes are versatile participants in such reactions, particularly in cycloadditions, where they can react through either of their two π-bonds.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. This compound can participate in various cycloaddition modes, including [2+2] and [4+2] cycloadditions. In these reactions, the allene can serve as the two-electron component (the "ene" part) by reacting through one of its double bonds.

A common reaction for strained cyclic allenes is dimerization, which is a [2+2] cycloaddition of two allene molecules. Given the lower reactivity of this compound due to its lack of strain, dimerization occurs less readily compared to smaller, more strained cyclic allenes. However, in the presence of suitable reaction partners, it can undergo controlled cycloadditions. For example, it can react with dienes like furan (B31954) or cyclopentadiene (B3395910) in a [4+2] cycloaddition (Diels-Alder reaction), where the allene acts as the dienophile. It can also react with 1,3-dipoles, such as nitrones or azides, in [3+2] cycloadditions to form five-membered heterocyclic rings. nih.gov

| Reaction Type | Reactant Partner | Product Type | Typical Conditions |

|---|---|---|---|

| [4+2] Cycloaddition | Furan | Bicyclic adduct | Heat |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative | Mild heat |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutane derivative | UV irradiation |

Cycloadditions involving this compound can be categorized as either intermolecular or intramolecular.

Intermolecular cycloadditions occur between two separate molecules. As described above, this compound can react with external dienes, dienophiles, or 1,3-dipoles. These reactions are synthetically valuable for constructing bicyclic and heterocyclic systems where one ring is the ten-membered cyclodecane (B1584694) ring. The efficiency and selectivity of these reactions are influenced by the electronic nature of the reaction partner and the reaction conditions.

Intramolecular cycloadditions occur when the diene or dienophile is part of the same molecule as the allene, connected by a tether. These reactions are powerful methods for the synthesis of complex polycyclic and bridged ring systems. For this to occur with this compound, a precursor molecule would need a tether containing a diene or alkene functionality attached to the cyclodecane ring. The length and nature of this tether are crucial as they dictate the geometric feasibility of the cyclic transition state, thereby controlling the reaction's outcome and stereoselectivity. Such reactions can lead to the formation of intricate molecular architectures in a single, highly efficient step.

Electrocyclic Transformations

Electrocyclic reactions are pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. researchgate.net The stereochemical outcome, either conrotatory or disrotatory, is dependent on whether the reaction is conducted under thermal or photochemical conditions and the number of π-electrons involved. masterorganicchemistry.comnih.gov

While classic electrocyclic reactions typically involve conjugated polyenes, the strained nature of medium-ring dienes can drive electrocyclization. For instance, strained (E,E)-1,3-dienes within medium-sized rings have been shown to undergo spontaneous 4π-electrocyclizations to form bicyclic cyclobutenes. researchgate.net Although this compound is an allene and not a conjugated diene in the classical sense, the possibility of it undergoing isomerization to a conjugated cyclodecadiene isomer which could then participate in an electrocyclic reaction cannot be entirely ruled out under certain conditions. Furthermore, stereoselective 6π-electrocyclic ring-closures have been achieved with 2-halo-amidotrienes, demonstrating the versatility of these reactions. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orgucla.edu The most well-known examples are the nih.govnih.gov-sigmatropic Cope and Claisen rearrangements. libretexts.orglibretexts.org

The Cope rearrangement involves the reorganization of a 1,5-diene. masterorganicchemistry.com While this compound is not a 1,5-diene, it is conceivable that it could undergo isomerization or participate in reactions that lead to a 1,5-diene intermediate, which could then undergo a Cope rearrangement. For instance, the Oxy-Cope rearrangement, where a hydroxyl group is present at a strategic position, can be a powerful tool for the formation of large rings, including ten-membered rings. masterorganicchemistry.com

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org Similar to the Cope rearrangement, the direct participation of this compound in a Claisen rearrangement is not straightforward. However, its functionalization to a suitable precursor could open up pathways for such rearrangements.

Transition Metal-Catalyzed Transformations Involving this compound

The reactivity of this compound is significantly influenced by the presence of transition metals. The allene moiety can coordinate to metal centers, leading to a variety of catalytic transformations.

Metal Complexation and Catalytic Roles

Allenes are versatile ligands in organometallic chemistry. manac-inc.co.jp They can coordinate to transition metals in a variety of modes, which can activate the allene for further reactions. Platinum(0) complexes of cyclic allenes have been synthesized, demonstrating the ability of these strained molecules to act as ligands. nih.gov The synthesis of such complexes often involves the displacement of other ligands, such as 1,5-cyclooctadiene (B75094) (COD), from a metal precursor. nih.govresearchgate.net The formation of platinum(II) complexes with various ligands has been extensively studied. scholaris.canih.gov The coordination of this compound to a transition metal can lead to catalytic cycles for various transformations, including cycloadditions and insertions. pku.edu.cnnih.gov

Hydroboration and Halogenation Reactions

Hydroboration: The hydroboration of allenes is a well-established method for the synthesis of allylboranes, which are versatile intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of a B-H bond across one of the double bonds of the allene. nih.govyoutube.com The regioselectivity of the hydroboration of allenes can be influenced by the steric and electronic properties of both the allene and the borane (B79455) reagent. wikipedia.org In the context of this compound, hydroboration would be expected to proceed with the boron atom adding to the central carbon of the allene and the hydrogen atom to one of the terminal carbons, or vice versa, depending on the specific borane used. Subsequent oxidation of the resulting organoborane would lead to the corresponding alcohol.

Halogenation: The addition of halogens, such as bromine and iodine, to alkenes is a fundamental organic reaction. masterorganicchemistry.comlibretexts.org The reaction of allenes with halogens can lead to a variety of products, depending on the reaction conditions and the substitution pattern of the allene. The addition of sulfonyl iodides to allenes has been shown to proceed via a radical mechanism. nih.govacs.org The addition of iodine to alkenes in the presence of a nucleophile can lead to the formation of functionalized iodoalkanes through a cyclic iodonium (B1229267) ion intermediate. manac-inc.co.jp While specific studies on the halogenation of this compound are scarce, it is expected to react readily with halogens, potentially leading to dihalogenated products or undergoing more complex rearrangements depending on the reaction conditions.

Interactive Data Tables

Table 1: Overview of Potential Reactions of this compound

| Reaction Type | Sub-category | Potential Reactants | Expected Product Type |

| Cycloaddition | [2+2] Cycloaddition | Alkenes, Alkynes, TCNE | Cyclobutanes, Cyclobutenes |

| Cycloaddition | Higher-Order | Dienes, Alkynes (with catalyst) | Polycyclic systems |

| Electrocyclic | Ring Closure | (After isomerization) | Bicyclic compounds |

| Sigmatropic | Cope Rearrangement | (After isomerization) | Rearranged diene |

| Sigmatropic | Claisen Rearrangement | (After functionalization) | Unsaturated carbonyl |

| Transition Metal-Catalyzed | Complexation | Platinum(0) precursors | Platinum-allene complex |

| Transition Metal-Catalyzed | Hydroboration | Borane (BH3) | Allylic alcohol |

| Transition Metal-Catalyzed | Halogenation | Bromine (Br2), Iodine (I2) | Dihalogenated compounds |

Polymerization Studies of Cyclic Allenes

The polymerization of cyclic allenes, such as this compound, offers a pathway to novel polycyclic materials. Research in this area has focused on vinyl-addition polymerization, a process that selectively polymerizes one of the double bonds of the allene moiety, leaving the other incorporated into the polymer backbone.

One notable advancement in this field is the use of transition metal catalysts, particularly nickel-based systems. For instance, the catalyst [(π-allyl)NiOCOCF₃]₂ has been demonstrated to be effective in the vinyl-addition polymerization of various cycloallenes. rsc.org This type of polymerization can exhibit living characteristics, which allows for the synthesis of block copolymers by the sequential addition of different monomers. The polymerization proceeds via a coordination-insertion mechanism, and the choice of catalyst and reaction conditions can influence the properties of the resulting polymer.

The general scheme for the vinyl-addition polymerization of a cycloallene is depicted below:

n (CH₂)ₓC=C=CH(CH₂)ᵧ → [-CH₂-(C(CH₂)ₓ)=C(CH₂)ᵧ-]ₙ

This process yields polymers with unique architectures, where the cyclic units are incorporated into the polymer chain. The properties of these materials can be tailored by varying the size of the cycloallene ring.

Table 1: Representative Data for Vinyl-Addition Polymerization of Cycloallenes

| Monomer | Catalyst | Yield (%) | Molecular Weight (Mₙ, g/mol ) | Dispersity (Đ) |

| Cycloallene (general) | [(π-allyl)NiOCOCF₃]₂ | Up to 97 | Varies | Low (living character) |

Note: This table presents generalized data for the polymerization of cycloallenes to illustrate the potential outcomes for this compound.

Other Metal-Mediated Transformations

Beyond polymerization, this compound is a substrate for various other metal-mediated transformations, leading to the formation of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been explored for the annulation of strained cyclic allenes.

In these reactions, a palladium catalyst facilitates the coupling of the cyclic allene with other organic molecules, such as aryl halides, to construct fused heterocyclic products. escholarship.org This process involves the formation of new carbon-carbon bonds and can lead to the creation of multiple stereocenters. The mechanism of these annulations often involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the strained allene into the palladium-aryl bond. Subsequent intramolecular reactions then lead to the final cyclized product.

The ability to engage strained and transient intermediates like cyclic allenes in catalytic processes opens up new avenues for the synthesis of complex polycyclic and heterocyclic scaffolds. escholarship.org

Table 2: Representative Palladium-Catalyzed Annulation of a Cyclic Allene with an Aryl Halide

| Cyclic Allene Precursor | Aryl Halide | Palladium Catalyst | Product |

| Silyl triflate of cyclodecyne | Iodobenzene | Pd(OAc)₂ / Ligand | Fused heterocyclic system |

Note: This table provides a representative example of a palladium-catalyzed reaction involving a cyclic allene, illustrating a potential transformation for this compound.

Photochemical Reaction Pathways of this compound

The photochemical behavior of this compound is characterized by its propensity to undergo intramolecular rearrangements, particularly through triplet-sensitized pathways.

Triplet Photoreactions and Intermediate Formation

When subjected to triplet sensitization, this compound undergoes complex intramolecular reactions leading to the formation of a variety of tricyclic products. Triplet sensitization involves the transfer of energy from an excited triplet state of a sensitizer (B1316253) molecule (e.g., acetone (B3395972) or benzophenone) to the ground state of the allene. This process generates the triplet excited state of this compound, which is a diradical species.

The triplet diradical intermediate is highly reactive and can undergo intramolecular cyclization and rearrangement pathways that are not accessible through thermal or direct photochemical excitation. Mechanistic studies suggest that the triplet-sensitized vapor phase photochemistry of this compound leads to a remarkable collection of strained tricyclic isomers. This indicates the intermediacy of highly reactive species, such as triplet cyclopropylidenes.

The formation of these tricyclic products is a consequence of the unique geometry and reactivity of the triplet excited state. The diradical nature of the intermediate allows for the formation of new carbon-carbon bonds within the ten-membered ring, leading to the observed polycyclic structures. The specific distribution of the tricyclic products is dependent on the reaction conditions, including the sensitizer used and the phase of the reaction (vapor vs. solution). The general mechanism involves the initial formation of a triplet biradical, which can then undergo various intramolecular cyclizations and rearrangements. nih.govresearchgate.net

Computational and Theoretical Studies of 1,2 Cyclodecadiene

Molecular Structure and Energetics

The molecular structure of 1,2-cyclodecadiene, a cyclic allene (B1206475), is characterized by a ten-membered ring containing an allene functional group (C=C=C). nih.gov The presence of the allene within a ring of this size introduces significant structural constraints and influences its energetic landscape.

Cyclic allenes, due to their inherent structural demands, often exhibit considerable ring strain. Computational studies have been employed to quantify this strain energy. For this compound, a calculated ring strain of approximately 15.9 kcal/mol has been reported. researchgate.net This value positions its strain between that of cis and trans-cyclononene. researchgate.net Generally, for cyclic allene series, the strain energy is observed to decrease as the ring size increases. researchgate.net

The concept of strain energy is defined as the internal work done to deform a body by externally applied forces, with the energy being recoverable if the material remains elastic. apsed.in It represents the excess energy of a molecule compared to a hypothetical strain-free reference structure. uomustansiriyah.edu.iq

Table 1: Estimated Functional Group Strain for Cyclic Allenes

| Cyclic Allene | Functional Group Strain (kcal/mol) researchgate.net |

| 1,2-Cyclobutadiene | 65 |

| 1,2-Cyclopentadiene | 51 |

| 1,2-Cyclohexadiene | 32 |

| 1,2-Cycloheptadiene | 14 |

| 1,2-Cyclooctadiene | 5 |

| 1,2-Cyclononadiene (B72335) | 2 |

| This compound | 15.9 (Ring Strain) |

Note: The strain values for 1,2-cyclobutadiene to 1,2-cyclononadiene are "functional group strain" estimates, while this compound's value is specifically cited as "ring strain." researchgate.net

The conformational landscape of medium-sized rings like cyclodecadienes is complex, often involving multiple stable conformers and relatively low barriers to interconversion. researchgate.netxmu.edu.cnlibretexts.org For flexible molecules, the interconversion between conformational isomers can be quite fast due to these low barriers, often around 10 kcal/mol. xmu.edu.cnlibretexts.org This rapid interconversion can lead to an average signal when characterized by ensemble methods at room temperature. xmu.edu.cn

While specific interconversion barriers for this compound are not detailed in the provided search results, the general principles observed for other cyclic systems suggest that it would undergo rapid conformational changes. For instance, the interconversion between chair and twist-chair conformations in cycloheptane (B1346806) is around 8 kcal/mol, and for cyclooctane, it's about 10 kcal/mol. researchgate.netlibretexts.org The presence of an allene unit within the ring would further influence its flexibility and the nature of its preferred conformations.

Chirality and Stereochemical Dynamics

Chirality, the property of an object being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. libretexts.orguliege.be Cyclic allenes, depending on their ring size, can exhibit inherent chirality.

For cyclic allenes, the inherent twist of the allene unit combined with the constraints of the ring can lead to molecular chirality. A molecule is considered chiral if it lacks a plane of symmetry. libretexts.org Theoretical predictions of chirality in cyclic allenes are based on their three-dimensional structures, where the arrangement of atoms in space prevents the molecule from being superimposable on its mirror image. libretexts.orgsymmetry.hu For this compound, the ten-membered ring is sufficiently large to accommodate the allene's linear geometry (or near-linear) at the central carbon, but small enough to impose a twist that renders the molecule chiral. The sign of the optical rotation can indicate the handedness of a chiral molecule. symmetry.hu

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.orggacariyalur.ac.in For chiral cyclic allenes, the interconversion between enantiomers is a key aspect of their stereochemical dynamics, often referred to as stereochemical fluxionality. york.ac.uk Computational studies have shown that for cyclic allenes, the barriers to interconversion of enantiomers are reduced with increasing strain. researchgate.net This implies that for this compound, given its moderate ring strain, there would be a barrier to enantiomer interconversion, but it might be low enough to allow for rapid interconversion at ambient temperatures, leading to a racemic mixture unless conditions are controlled. msu.edu Recent research has developed new concepts about the dynamic nature of molecules, where chiral centers within dynamic molecular cage structures can undergo simple rearrangements leading to the inversion of their mirror image forms, making normally rigid carbon-centered stereochemistry dynamic and fluxional. york.ac.uk

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in elucidating reaction mechanisms by providing detailed insights into the energy profile and structural changes along a reaction pathway. rsc.orgsciforum.netsmu.edu This involves identifying and characterizing stationary points on the potential energy surface, such as reactants, products, and transition states. smu.edu

For this compound, computational methods can be used to:

Identify Reaction Intermediates and Transition States: By calculating the energies and geometries of various points along a reaction coordinate, computational chemists can pinpoint unstable intermediates and the high-energy transition states that connect them. sciforum.netsmu.edu

Evaluate Bond Distances and Atomic Charges: Analysis of bond lengths and atomic charges at different stages of a reaction provides insights into bond formation and cleavage processes. sciforum.net

Graph and Analyze Molecular Orbitals: Understanding the frontier molecular orbitals (HOMO and LUMO) can help explain the reactivity and selectivity of this compound in various reactions. sciforum.net

Conceptualize Thermodynamic and Kinetic Factors: Energy calculations allow for the determination of activation energies and reaction enthalpies, which are critical for understanding reaction rates and equilibria. sciforum.net

Study Solvent Effects: Computational models can incorporate the effect of the solvent on the stabilization or destabilization of various structures, influencing reaction selectivity. rsc.orgsciforum.net

While specific reaction mechanisms elucidated for this compound were not extensively detailed in the provided search results, the general application of computational chemistry to understand the mechanisms of chemical reactions is well-established. rsc.orgsmu.edu For instance, computational modeling, such as Density Functional Theory (DFT), is routinely used to investigate the molecular structures of various compounds and their reactivity. researchgate.net This approach allows for a step-by-step delineation of the energetics involved along the reaction path. smu.edu

Transition State Analysis

Transition state analysis is a fundamental aspect of understanding chemical reactions, providing crucial information about the highest energy point along a reaction pathway—the transition state (TS). For this compound and similar cyclic allenes, computational methods are employed to locate and characterize these transient structures. A transition state is defined as a hypothetical system localized to a phase-space hypersurface that divides the reactant region from the product region, representing the energy maximum along a reaction coordinate. umn.edu The geometry and stability of these cyclic transition states are critical in dictating the regio- and stereochemistry of reactions. fiveable.me

For cyclic allenes, including this compound, theoretical calculations have been performed to characterize stationary points, including minima and transition structures. metu.edu.tr These studies often involve geometry optimizations at various levels of theory, such as Density Functional Theory (DFT), specifically using functionals like B3LYP with basis sets like 6-31+G(d,p). metu.edu.tr Frequency calculations are then performed to confirm whether a located structure is a minimum (all real frequencies) or a transition state (one imaginary frequency corresponding to the reaction coordinate). umn.edumetu.edu.tr The energy barrier associated with forming a cyclic transition state directly influences the feasibility and kinetics of a reaction; a lower barrier implies a more readily proceeding reaction. fiveable.me

Activation Strain Model Applications

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful theoretical framework used to dissect the activation energy of a reaction into two primary components: strain energy and interaction energy. researchgate.netnih.govillinois.edu This fragment-based approach allows chemists to understand the physical factors governing energy barriers and predict reactivity. nih.govillinois.edu

The model decomposes the potential energy of a molecular system along a reaction coordinate (ξ) into:

Strain Energy (ΔEstrain): The energy required to distort the reactants from their equilibrium geometries to the geometries they adopt in the transition state. nih.govillinois.edu

Interaction Energy (ΔEint): The energy arising from the electronic interactions between the distorted fragments at the transition state. nih.govillinois.edu

Orbital Symmetry Considerations in Pericyclic Pathways

Orbital symmetry considerations, primarily encapsulated by the Woodward-Hoffmann rules, are fundamental to understanding the concerted nature and stereospecificity of pericyclic reactions. libretexts.orgprgc.ac.inlibretexts.org These rules predict whether a reaction is thermally or photochemically allowed based on the symmetry of the molecular orbitals involved in the transition state. libretexts.orglibretexts.org

Key principles include:

Conservation of Orbital Symmetry: In concerted pericyclic reactions, the symmetry of molecular orbitals is conserved as reactants transform into products. prgc.ac.inlibretexts.org

Hückel vs. Möbius Transition States: For a concerted pericyclic reaction to be thermally favorable, the transition state must involve 4n+2 participating electrons if it is a Hückel orbital system (no nodes or an even number of nodes), or 4n electrons if it is a Möbius orbital system (an odd number of nodes). libretexts.orgpitt.edu

Frontier Molecular Orbital (FMO) Theory: This approach, developed by Fukui, simplifies the analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. prgc.ac.inpitt.edu Product formation is favored when there is constructive overlap between these frontier orbitals. pitt.edu

Allenes, including this compound, can participate in various pericyclic reactions (e.g., cycloadditions, electrocyclic reactions, sigmatropic rearrangements). libretexts.orgprgc.ac.in The stereochemical outcome of these reactions (e.g., conrotatory or disrotatory motion in electrocyclic reactions) is directly governed by orbital symmetry, ensuring highly stereospecific transformations. fiveable.meprgc.ac.in For instance, the [2+2] cycloadditions involving allenes might proceed via a Möbius route due to the inherent strain and geometry of the allene unit. libretexts.org

Advanced Computational Methodologies

Advanced computational methodologies are indispensable for a comprehensive understanding of complex organic molecules like this compound. These methods enable detailed investigations into molecular structure, stability, and reactivity at an atomic and electronic level, providing insights that are difficult to obtain experimentally. nih.govillinois.edu

Commonly employed methodologies include:

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used for geometry optimizations, energy calculations, and transition state searches. metu.edu.trresearchgate.netresearchgate.net They offer a balance between computational cost and accuracy for medium to large-sized molecular systems. For example, DFT calculations using the Gaussian 98W program have been applied to optimize geometries and characterize stationary points for cyclic allenes. metu.edu.tr

Ab initio Molecular Orbital Theory: These methods, based on first principles without empirical parameters, provide highly accurate descriptions of electronic structure. They are often used for conformational analyses and to investigate the interconversion processes of cyclic systems. researchgate.net For instance, ab initio molecular orbital methods have been utilized to study the structure and conformational interconversion, including ring inversion processes and associated transition states, of cyclodecadiene isomers. researchgate.net

Molecular Dynamics (MD) Simulations: While not explicitly detailed for this compound in the provided snippets, MD simulations can be crucial for understanding dynamic behavior, solvent effects, and steric interactions in larger or more flexible systems, complementing static quantum chemical calculations.

Energy Decomposition Analysis (EDA): Often used in conjunction with the Activation Strain Model, EDA further breaks down the interaction energy into physically meaningful components (e.g., electrostatic, Pauli repulsion, orbital interaction), providing a deeper understanding of bonding and reactivity. researchgate.netillinois.edu

These advanced techniques, coupled with increasing computational capacity and sophisticated software, allow for the modeling and visualization of molecular processes, leading to a deeper understanding of chemical phenomena and facilitating the rational design of novel reactions and molecules. illinois.edudigboicollege.edu.inerau.edu

Advanced Spectroscopic Characterization in 1,2 Cyclodecadiene Research

Nuclear Magnetic Resonance (NMR) Spectroscopymasterorganicchemistry.com,msu.edu

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional and two-dimensional NMR methodologies are critical for a complete structural assignment of 1,2-cyclodecadiene.

1H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the various proton environments within the molecule. Protons on sp³-hybridized carbons (CH₂ groups) in the cyclic system would typically resonate in the aliphatic region, generally between 0.8 and 2.5 ppm oregonstate.edu, chemistrysteps.com. Given the cyclic nature and the proximity to the allene (B1206475) system, some allylic protons (protons on carbons adjacent to the allene) might experience deshielding effects, shifting their signals slightly downfield (e.g., 1.8-2.5 ppm) oregonstate.edu. The absence of protons directly attached to the sp-hybridized carbons of the allene (the central carbon) is a key feature. Protons on the sp²-hybridized terminal carbons of the allene, if present, would typically appear in the alkene region (4.5-7.0 ppm) oregonstate.edu, but in this compound, these carbons are part of the ring and are likely substituted with other carbons, not hydrogens directly. Therefore, the most characteristic ¹H NMR signals would arise from the methylene (B1212753) protons within the ring, with their chemical shifts and coupling patterns providing information about their local environment and connectivity.

13C NMR Spectroscopy: The ¹³C NMR spectrum is particularly diagnostic for allenes. The three carbons of the allene system (C=C=C) exhibit highly characteristic chemical shifts. The central sp-hybridized carbon of the allene is significantly deshielded and typically resonates at a very high chemical shift, often between 200-220 ppm bhu.ac.in, oregonstate.edu. The two terminal sp²-hybridized carbons of the allene are also deshielded but to a lesser extent, typically appearing in the range of 70-100 ppm bhu.ac.in, oregonstate.edu. The remaining eight carbons of the decadiene ring would appear in the aliphatic region, generally between 10-50 ppm, with variations depending on their proximity to the allene system and any conformational effects oregonstate.edu. The number of distinct signals would also indicate the symmetry of the this compound molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Allene Central C | N/A | 200-220 |

| Allene Terminal C | N/A | 70-100 |

| Allylic CH₂ | 1.8-2.5 | 25-40 |

| Aliphatic CH₂ | 0.8-1.9 | 10-35 |

Note: These are general expected ranges for allenes and cyclic hydrocarbons. Actual values may vary based on specific conformation and substitution patterns.

Two-dimensional NMR techniques are crucial for establishing through-bond and through-space connectivities, which are vital for confirming the complex cyclic structure of this compound.

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other, typically through two or three bonds princeton.edu. This would allow for the mapping of the proton network within the decadiene ring. For instance, correlations would be observed between adjacent methylene protons, helping to trace the carbon chain around the ring and identify the positions relative to the allene group sapub.org.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment provides direct one-bond correlations between protons and their directly attached carbons (¹JCH) princeton.edu. This is particularly useful for assigning specific proton signals to their corresponding carbon signals, especially for the aliphatic CH₂ groups in the ring. A DEPT-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, though this compound primarily consists of CH₂ groups and quaternary allene carbons princeton.edu. This technique would confirm which carbon signals correspond to which proton signals, providing unambiguous assignments for the aliphatic portions of the molecule.

Infrared (IR) Spectroscopymasterorganicchemistry.com,libretexts.org

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations.

The most distinctive feature in the IR spectrum of this compound would be the absorption band associated with the allene functional group (C=C=C). The asymmetric stretching vibration of the allene typically appears as a strong absorption band in the region of 1950 cm⁻¹ wikipedia.org. This band is highly characteristic and serves as a primary indicator for the presence of an allene.

In addition to the allene stretch, the IR spectrum would also show absorptions for the C-H stretching and bending vibrations of the methylene groups within the decadiene ring.

C-H stretching (sp³): Aliphatic C-H stretching vibrations typically appear in the range of 2850-2960 cm⁻¹ libretexts.org, specac.com, wikipedia.org.

C-H bending (sp³): Methylene (CH₂) scissoring vibrations usually appear around 1465 cm⁻¹, and rocking vibrations can be observed in the fingerprint region (below 1500 cm⁻¹) wikipedia.org.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Type of Vibration | Wavenumber (cm⁻¹) | Appearance |

| C=C=C (allene) | Asymmetric Stretch | ~1950 | Strong |

| C-H (aliphatic) | Stretching (sp³) | 2850-2960 | Medium |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

Note: These are general expected values for allenes and cyclic hydrocarbons. Actual values may vary based on specific conformation and substitution patterns.

Mass Spectrometry (MS) Applications in Structural Elucidationmasterorganicchemistry.com

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are crucial for confirming its molecular formula and gaining insights into its structure.

For this compound (C₁₀H₁₆), the molecular ion peak (M⁺) would be observed at m/z 136, corresponding to its molecular weight nih.gov, nih.gov. This peak is fundamental for confirming the molecular formula. Electron ionization (EI) mass spectrometry typically induces fragmentation, where the molecular ion breaks into smaller, more stable charged fragments chemguide.co.uk, wikipedia.org.

Characteristic fragmentation patterns for cyclic hydrocarbons often involve the loss of small neutral molecules (e.g., C₂H₄, C₃H₆) or sequential cleavages of C-C bonds msu.edu, libretexts.org. The presence of the allene moiety might influence the fragmentation pathways, leading to specific fragment ions related to the stability of allene-containing fragments or rearrangements. For example, allylic cleavage is common in unsaturated systems. Observing fragment ions that correspond to the loss of methylene units (e.g., m/z 121 (M-15), m/z 107 (M-29), m/z 93 (M-43), etc.) would be expected from the cyclic hydrocarbon portion msu.edu, libretexts.org. The exact fragmentation pattern would provide a unique "fingerprint" for this compound.

Integration of Spectroscopic Data for Complex Structure Determinationmasterorganicchemistry.com

The synergistic application of NMR, IR, and MS data is paramount for the unambiguous determination of complex chemical structures like this compound. Each technique offers complementary information:

Mass Spectrometry establishes the molecular weight and elemental composition, providing the molecular formula (C₁₀H₁₆) nih.gov, nih.gov, wikipedia.org.

Infrared Spectroscopy confirms the presence of key functional groups, most notably the characteristic allene stretch at ~1950 cm⁻¹, and the absence of other functional groups like carbonyls or hydroxyls wikipedia.org, masterorganicchemistry.com.

Nuclear Magnetic Resonance Spectroscopy provides detailed information about the connectivity of atoms. ¹H NMR reveals the number of different proton environments and their spatial relationships through coupling patterns, while ¹³C NMR identifies the different carbon environments, particularly distinguishing the unique allene carbons from the aliphatic carbons bhu.ac.in, oregonstate.edu, oregonstate.edu, chemistrysteps.com. Two-dimensional NMR techniques like COSY and HSQC then link these proton and carbon signals, establishing through-bond connectivities and confirming the cyclic structure princeton.edu, sapub.org, researchgate.net.

By integrating the data from these advanced spectroscopic methods, researchers can construct a comprehensive and accurate picture of this compound's molecular architecture, confirming its identity and providing insights into its unique structural properties.

Synthetic Utility and Advanced Applications of 1,2 Cyclodecadiene As a Synthon

Role as a Key Intermediate in Complex Organic Synthesis

1,2-Cyclodecadiene serves as a pivotal precursor in multi-step synthetic sequences, enabling access to intricate molecular frameworks that would be challenging to assemble through other methods. Its utility stems from the high reactivity of the allene (B1206475) functional group, which can undergo a variety of transformations.

The strained double bonds of this compound make it a potent reaction partner in cycloaddition reactions, a powerful class of transformations for forming cyclic and polycyclic compounds. wikipedia.org In these reactions, the allene can act as the 2π-electron component, reacting with a 4π-electron diene in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. libretexts.orglibretexts.org This process allows for the rapid construction of bicyclic systems containing a six-membered ring fused to the ten-membered carbocycle. The precise stereochemistry of the resulting polycyclic scaffold is dictated by the orbital symmetry rules governing pericyclic reactions. libretexts.org The ability to form multiple carbon-carbon bonds in a single, often stereocontrolled, step makes this compound an attractive building block for increasing molecular complexity en route to natural products and other complex target molecules.

The cumulated double bonds of this compound are susceptible to a wide range of addition reactions, allowing for its conversion into a variety of functionalized ten-membered ring derivatives. A prominent example is the hydroboration-oxidation reaction. wikipedia.org This two-step process involves the addition of a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH₃·THF) across one of the π-bonds, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base. masterorganicchemistry.com This reaction sequence effectively adds a molecule of water across the double bond, yielding an alcohol. Specifically for this compound, the initial product is an enol, which rapidly tautomerizes to the more stable keto form, yielding cyclodecanone (B73913). This transformation highlights the utility of the allene as a masked ketone.

| Addition Reaction | Reagents | Initial Product | Final Product | Functional Group Transformation |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Cyclodecen-1-ol (Enol) | Cyclodecanone | Allene to Ketone |

| Hydrohalogenation | HX (e.g., HCl, HBr) | Vinylic Halide | 2-Halocyclodecene | Allene to Vinylic Halide |

| Catalytic Hydrogenation | H₂, Pd/C | Cyclodecene | Cyclodecane (B1584694) | Allene to Alkane |

This table provides an overview of potential derivatization reactions for this compound.

A key aspect of the synthetic utility of this compound is the ability to selectively functionalize the allene moiety. Addition reactions can be highly regioselective and stereoselective. In the case of hydroboration-oxidation, the reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the central carbon of the allene system, and upon oxidation, the hydroxyl group appears on the less substituted carbon of the original double bond. masterorganicchemistry.comkhanacademy.org The addition is also stereospecific, occurring in a syn fashion, where the boron and the hydrogen atom add to the same face of the π-system. masterorganicchemistry.com This high degree of control is crucial for synthesizing specific isomers of substituted cyclodecane derivatives, avoiding the formation of complex product mixtures and enhancing the efficiency of synthetic routes.

Contributions to Methodological Development

The study of strained and reactive molecules like this compound often drives the development of new synthetic methods and a deeper understanding of chemical reactivity.

The synthesis of medium-ring allenes such as this compound is non-trivial due to their inherent strain. A common and effective method is the Skattebøl rearrangement, which involves the treatment of a gem-dibromocyclopropane precursor with an organolithium reagent like methyllithium. The optimization of this reaction is critical for obtaining a viable yield of the target allene. acs.org Research into this area focuses on refining reaction conditions to improve efficiency and minimize side reactions. Key parameters for optimization include the choice of base, solvent, reaction temperature, and addition rate. For instance, comparing different organolithium reagents or testing various ethereal solvent systems can have a significant impact on the product yield and purity. This systematic optimization contributes to a broader understanding of reaction mechanisms in strained systems and provides robust protocols for the synthesis of other challenging cyclic allenes.

| Parameter | Variable | Goal of Optimization |

| Base | n-Butyllithium vs. Methyllithium | Improve yield, minimize side products |

| Solvent | Diethyl ether vs. Tetrahydrofuran (THF) | Enhance solubility, influence reaction rate |

| Temperature | -78 °C vs. 0 °C | Control reaction kinetics, prevent decomposition |

| Precursor Purity | Recrystallized vs. Crude | Ensure clean conversion to product |

This table illustrates key parameters that are typically adjusted to optimize the synthesis of this compound.

Understanding the detailed mechanistic pathways of reactions involving this compound is fundamental to improving synthetic outcomes. For addition reactions, the regioselectivity is governed by the stability of the intermediates formed during the reaction. For example, in an electrophilic addition, the electrophile will add to the central carbon of the allene to form a resonance-stabilized vinylic carbocation. The subsequent attack of the nucleophile at either end of the allylic system determines the final product distribution. By studying the electronic and steric factors that influence the stability of these intermediates, chemists can select reagents and conditions that favor the formation of the desired product. Computational modeling and kinetic studies are often employed to map the energy profiles of competing reaction pathways. This detailed mechanistic insight allows for the rational design of experiments to suppress unwanted side reactions and ultimately enhance the yield of the target molecule.

Potential in Polymer Chemistry and Materials Science

This compound, a ten-membered cyclic allene, has emerged as a monomer of significant interest in the fields of polymer chemistry and materials science. Its inherent ring strain and unique allenic functionality make it a valuable precursor for the synthesis of novel polycyclic materials. The polymerization of such cycloallenes provides a direct route to polymers with saturated, rigid backbones, which imparts desirable properties such as high thermal and chemical stability.

The utility of this compound is significantly enhanced through its use in copolymerization. Research has demonstrated that the material properties of polymers derived from cycloallenes can be precisely tailored by controlling the feed ratios of different cycloallene monomers during synthesis. researchgate.net This approach allows for the creation of copolymers with tunable thermal and mechanical characteristics.

By incorporating this compound alongside other cycloallenes of varying ring sizes, chemists can modulate the properties of the resulting polymer. For instance, copolymerizing this compound with smaller, more rigid cycloallenes can alter the glass transition temperature (Tg) and solubility of the final material. The living character of the polymerization process is particularly advantageous for creating well-defined block copolymers, further expanding the range of accessible material properties. rsc.org

Table 1: Illustrative Data on Cycloallene Polymerization Note: This table is based on representative findings in the field of cycloallene polymerization; specific data for this compound copolymers may vary based on reaction conditions and comonomers.

| Monomer(s) | Catalyst System | Polymer Yield (%) | Molecular Weight (Mn, kg/mol ) | Dispersity (Đ) |

| Cycloallene A (Homopolymer) | [(π-allyl)NiOCOCF₃]₂ | >95 | 80 | 1.4 |

| Cycloallene B (Homopolymer) | [(π-allyl)NiOCOCF₃]₂ | >95 | 110 | 1.3 |

| Copolymer (A + B) | [(π-allyl)NiOCOCF₃]₂ | >95 | 95 | 1.5 |

A key advancement in harnessing the potential of this compound has been the development of efficient vinyl-addition polymerization methods. researchgate.net Unlike the polymerization of common cyclic olefins like norbornene, which has been extensively studied, the vinyl-addition polymerization of cycloallenes represents a more recent synthetic challenge that has been successfully addressed. rsc.org

The catalyst system [(π-allyl)NiOCOCF₃]₂ has proven highly effective for this transformation. rsc.org The polymerization proceeds via a coordination-insertion mechanism, where the monomer inserts into the metal-allyl bond. This process is notable for its high efficiency, achieving excellent yields of up to 97%. rsc.org

A significant feature of this polymerization is its "living" character. rsc.org This means that the polymer chains continue to grow as long as monomer is available, with minimal chain termination or transfer reactions. This level of control is crucial for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and for the production of block copolymers through sequential monomer addition. dicp.ac.cn

Table 2: General Conditions for Vinyl-Addition Polymerization of Cycloallenes

| Parameter | Condition |

| Catalyst | [(π-allyl)NiOCOCF₃]₂ |

| Mechanism | Coordination-Insertion |

| Monomers | Cycloallenes (e.g., this compound) |

| Yield | Up to 97% rsc.org |

| Characteristics | Living polymerization rsc.org |

Broader Significance in Fundamental Organic Chemistry

Beyond its applications in materials science, this compound holds considerable significance in fundamental organic chemistry. Its structure and reactivity provide valuable insights into several core principles of the field.

The study of cyclic allenes such as this compound is crucial for understanding the chemistry of strained molecules. acs.org The synthesis of medium-to-large-membered rings is a persistent challenge in organic synthesis, and methods to create and manipulate these structures are of fundamental importance. acs.org The reactivity of the strained allene functional group within the ten-membered ring allows for unique chemical transformations and provides a platform for investigating reaction mechanisms that are not observable in less-strained, acyclic systems.

Furthermore, this compound serves as a versatile synthetic intermediate, or synthon. For example, it can be converted into other valuable ten-membered ring structures. A notable transformation is its use in the preparation of cyclodecanone through a hydroboration-oxidation sequence, demonstrating its utility in constructing functionalized macrocycles. orgsyn.org The unique geometry and electronic properties of the allene moiety also enable its participation in various cycloaddition reactions, offering pathways to complex polycyclic architectures. rsc.org

常见问题

Q. Q1. What are the established synthetic methodologies for 1,2-cyclodecadiene, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis of this compound derivatives often employs transition-metal-catalyzed metathesis and photocycloaddition strategies. For example:

- Stepwise Metathesis-Photocycloaddition: A copper-catalyzed [2+2] photocycloaddition coupled with metathesis has been used to construct strained cyclic systems, enabling access to cyclodecadiene frameworks (e.g., cyclopentanones) .

- Two-Step Approach: The Lange group’s method involves a [2+2] photocycloaddition of cyclobutene to methyl cyclohexenone, followed by NaBH4 reduction and cycloreversion in refluxing m-xylene. This yields 1,5-cyclodecadiene derivatives, a strategy adaptable to 1,2-isomers with modified substrates .

Q. Q2. How can NMR spectroscopy resolve configurational ambiguities in this compound derivatives?

Methodological Answer: NMR analysis, particularly - and -NMR, is critical for distinguishing cis/trans isomerism and substituent effects. For example:

- Coupling Constants (-values): Cis double bonds exhibit distinct -values (e.g., ) compared to trans configurations () .

- NOE Correlations: Nuclear Overhauser effect (NOE) experiments can confirm spatial proximity of protons in strained cyclic systems .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents influence the reactivity of this compound in Diels-Alder or ene reactions?

Methodological Answer: Electronic effects dictate regioselectivity in cycloadditions. For instance:

- Electron-Withdrawing Groups (EWGs): Activate dienophiles, accelerating [4+2] cycloadditions. Computational modeling (DFT) can predict orbital interactions and transition states.

- Steric vs. Electronic Contradictions: In some cases, bulky substituents may hinder reactivity despite favorable electronic profiles. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. Q4. What conformational dynamics govern the stability of this compound under thermal or photolytic conditions?

Methodological Answer:

- Crown Conformation Preference: The cyclodecadiene ring adopts a crown conformation, where sec-allylic protons are misaligned for ene reactions, reducing undesired side products .

- Thermal Stability: Molecular dynamics (MD) simulations reveal that torsional strain in the chair-like transition state lowers activation energy for ring-opening reactions. Experimental validation via variable-temperature NMR or X-ray crystallography is advised .

Q. Q5. How can contradictions in reported synthetic yields be resolved through mechanistic studies?

Methodological Answer: Discrepancies often arise from:

- Catalyst Degradation: Grubbs catalysts may decompose under prolonged reflux, reducing yield. Real-time monitoring via in situ IR spectroscopy can optimize reaction duration .

- Solvent Polarity Effects: Polar solvents (e.g., DMF) stabilize intermediates but may promote side reactions. A solvent screening protocol (e.g., using Hansen solubility parameters) is critical .

Q. Q6. What advanced computational tools are suitable for predicting cyclodecadiene reactivity in novel reaction systems?

Methodological Answer:

- DFT for Transition States: Gaussian or ORCA software can model [2+2] or [4+2] transition states. Compare calculated activation energies () with experimental DSC data .

- Machine Learning (ML): Train ML models on existing cyclodecadiene reaction datasets to predict optimal catalysts or conditions .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting spectroscopic data for cyclodecadiene derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。